molecular formula C6H7N3O2 B017990 Methyl 5-aminopyrazine-2-carboxylate CAS No. 13924-94-2

Methyl 5-aminopyrazine-2-carboxylate

Cat. No. B017990
Key on ui cas rn: 13924-94-2
M. Wt: 153.14 g/mol
InChI Key: RPEZSZAVQOVHCZ-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A large steel reaction vessel was charged with a solution of 5-fluoro-pyrazine-2-carboxylic acid methyl ester (17.45 g, 111.78 mmol) in tetrahydrofuran (200 mL). The reaction solution was cooled to 0° C. and was saturated with ammonia gas over 2–3 h. The vessel was then tightly sealed. The reaction was then mechanically agitated and allowed to warm to 25° C. overnight. The vessel was then cooled to −78° C. for 15–20 min, the vessel was carefully vented, and the contents of the vessel were diluted with diethyl ether (100 mL). The resulting precipitate was isolated via filtration, rinsed with petroleum ether (2×100 mL), and air-dried to afford 5-amino-pyrazine-2-carboxylic acid methyl ester (16.97 g, 99%) as an off-white solid: mp 229–231° C.; EI-HRMS m/e calcd for C6H7N3O2 (M+) 153.0538, found 153.0537.
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.45 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8](F)=[CH:7][N:6]=1)=[O:4].[NH3:12]>O1CCCC1.C(OCC)C>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[N:9][C:8]([NH2:12])=[CH:7][N:6]=1)=[O:4]

Inputs

Step One
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
17.45 g
Type
reactant
Smiles
COC(=O)C1=NC=C(N=C1)F
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was then mechanically agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was then tightly sealed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The vessel was then cooled to −78° C. for 15–20 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated via filtration
WASH
Type
WASH
Details
rinsed with petroleum ether (2×100 mL)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC=C(N=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.97 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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